

# Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[1] Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.[2][3] The aberrant activation of the PI3K $\delta$  signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4] Amdizalisib has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth technical overview of Amdizalisib, summarizing key data and experimental methodologies to support ongoing research and development efforts.

# Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.[6] The PI3K $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[5]



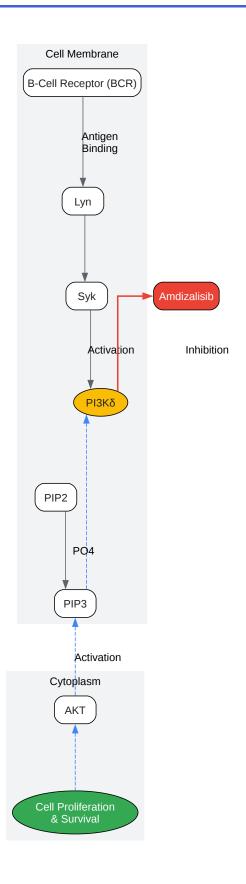




Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates  $PI3K\delta$ .[4][9] Activated  $PI3K\delta$  then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.

**Amdizalisib** is an ATP-competitive inhibitor that selectively binds to PI3K $\delta$ , blocking its kinase activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K $\delta$ /AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections. [8]





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**Caption:** PI3K $\delta$  signaling pathway and **Amdizalisib**'s mechanism of action.



# Preclinical Research and In Vitro/In Vivo Activity

**Amdizalisib** has demonstrated potent and selective inhibitory activity in a range of preclinical models.

# **Biochemical and Cellular Activity**

In biochemical and cellular assays, **Amdizalisib** potently inhibited PI3K $\delta$ . It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1  $\mu$ M.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]

Assay Type	Target	IC50 Value	Reference
Biochemical Assay	РІЗКδ	0.8 - 3 nM	[1]
Cellular Assay (p- AKT)	ΡΙ3Κδ	0.8 - 3 nM	[1]
Human Whole Blood Assay	ΡΙ3Κδ	0.8 - 3 nM	[1]
Cell Viability (B-cell lymphoma lines)	Various	0.005 - 5 μΜ	[1]

# In Vivo Anti-Tumor Activity

In animal models, **Amdizalisib** has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, **Amdizalisib** enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

# Experimental Protocols Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantifies the activity of PI3K $\delta$  by measuring the production of ADP.



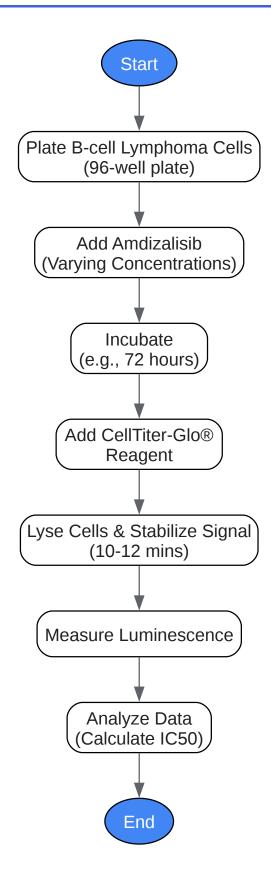
- Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2), and ATP in a suitable buffer.
- Inhibitor Addition: **Amdizalisib** is added at various concentrations to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
- Detection: The Transcreener<sup>™</sup> ADP<sup>2</sup> FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.
- Measurement: The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

# **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.
- Compound Treatment: Cells are treated with varying concentrations of Amdizalisib.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
- Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- Measurement: Luminescence is recorded using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[1]





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**Caption:** A typical experimental workflow for a cell viability assay.



# **Clinical Research Findings**

**Amdizalisib** is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[4][5]

# Phase I Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of **Amdizalisib**.

- Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[11] Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[11]
- Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3 hematologic TEAE was neutropenia.[11]

Dose Cohort	Number of Patients	DLTs Observed	Adverse Events (Grade ≥3)
Cohort A (BID)	29	4	Asymptomatic amylase increase, hypercalcemia, lipase increase
Cohort B (QD)	27	5	Maculopapular rash, hypertriglyceridemia, QT prolongation, rash

Data from ASH 2020 presentation of study NCT03128164.[11]

# Phase II Registration Trial in Follicular Lymphoma (NCT04849351)



This multi-center, single-arm study in China evaluated **Amdizalisib** monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

- Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]
- Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints
  include complete response rate (CRR), progression-free survival (PFS), time to response
  (TTR), and duration of response (DoR).[4]
- Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[4]

### **Pharmacokinetics and Metabolism**

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of **Amdizalisib**.

### **Preclinical Pharmacokinetics**

- Absorption: Amdizalisib is well-absorbed orally.[2][3]
- Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]
- Metabolism: Amdizalisib is extensively metabolized in vivo.[2][3] The main metabolic
  pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or
  glucuronic acid.[10]
- Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]
- Drug-Drug Interactions: Amdizalisib showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]



Species	Clearance	Volume of Distribution (Vss)	Plasma Protein Binding
Mice	Low to moderate	N/A	High (~90%)
Rats	Low to moderate	N/A	High (~90%)
Dogs	Low to moderate	N/A	High (~90%)
Monkeys	Low to moderate	N/A	High (~90%)

Data from preclinical ADME studies.[2][3]

### **Human Pharmacokinetics**

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, **Amdizalisib** was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]

## Conclusion

Amdizalisib is a highly selective and potent PI3K $\delta$  inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of **Amdizalisib** as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.

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